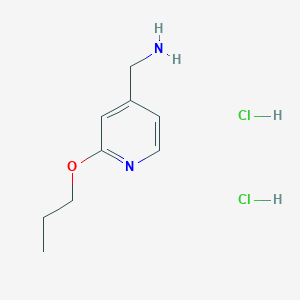

(2-Propoxypyridin-4-yl)methanamine dihydrochloride

Übersicht

Beschreibung

(2-Propoxypyridin-4-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C9H16Cl2N2O It is a derivative of pyridine, a basic heterocyclic organic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Propoxypyridin-4-yl)methanamine dihydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 2-propoxy-4-pyridinecarboxaldehyde.

Reductive Amination: The aldehyde is subjected to reductive amination using methanamine in the presence of a reducing agent such as sodium cyanoborohydride.

Formation of Dihydrochloride Salt: The resulting amine is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials are used.

Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and pH are optimized for maximum yield.

Purification: The product is purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Propoxypyridin-4-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed

Oxidation: N-oxides of (2-Propoxypyridin-4-yl)methanamine.

Reduction: Secondary or tertiary amines.

Substitution: Substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

1.1. Inhibitors of Nitric Oxide Synthase (iNOS)

One of the significant applications of (2-Propoxypyridin-4-yl)methanamine dihydrochloride is its potential as an inhibitor of inducible nitric oxide synthase (iNOS). iNOS plays a critical role in various inflammatory diseases, and compounds that can inhibit its activity are valuable in treating conditions such as sepsis, asthma, and arthritis. The development of radiolabeled PET tracers for imaging iNOS expression has been a focus of research, with studies indicating that certain pyridine analogues demonstrate promising properties for this purpose .

1.2. Anticancer Activity

Research has shown that compounds derived from pyridine structures can exhibit anticancer properties. For instance, derivatives have been synthesized and tested against various cancer cell lines, demonstrating cytotoxic activity while exhibiting lower toxicity towards normal cells. The structure-activity relationship (SAR) studies are crucial for optimizing these compounds for enhanced efficacy against specific cancer types .

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step reactions starting from commercially available pyridine derivatives. The synthetic pathways often include:

- N-alkylation : Involves the reaction of pyridine derivatives with appropriate alkyl halides.

- Formation of Dihydrochloride Salt : The final product is often converted into its dihydrochloride salt form to enhance solubility and stability.

The chemical properties of this compound include solubility in water due to the presence of the dihydrochloride salt, which is advantageous for biological assays.

3.1. Neurotransmitter Modulation

Pyridine derivatives have been studied for their effects on neurotransmitter systems, particularly dopamine and serotonin pathways. By modulating these neurotransmitters, such compounds may have implications in treating neurological disorders .

3.2. Antimicrobial Properties

Some studies have explored the antimicrobial properties of pyridine derivatives, suggesting that modifications to the pyridine ring can lead to enhanced antibacterial or antifungal activity. This area remains an active field of research as scientists seek to develop new antimicrobial agents in response to rising antibiotic resistance .

4.1. iNOS Imaging Studies

A notable study involved the synthesis and evaluation of a series of 2-amino-4-methylpyridine analogues as potential PET tracers for imaging iNOS activation in vivo. The study demonstrated that specific analogues showed significant uptake in inflamed tissues compared to controls, highlighting their potential utility in diagnosing inflammatory diseases .

4.2. Anticancer Compound Testing

In another case study, a novel compound derived from a pyridine scaffold was tested against several breast cancer cell lines using the MTT assay method. Results indicated significant cytotoxicity against cancerous cells while maintaining low toxicity towards normal cells, underscoring the therapeutic potential of such compounds .

Tables

| Application Area | Description |

|---|---|

| iNOS Inhibition | Potential treatment for inflammatory diseases through nitric oxide modulation |

| Anticancer Activity | Cytotoxic effects on cancer cell lines with low toxicity to normal cells |

| Neurotransmitter Modulation | Effects on dopamine and serotonin systems |

| Antimicrobial Properties | Potential development of new antimicrobial agents |

Wirkmechanismus

The mechanism of action of (2-Propoxypyridin-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Pyridin-4-ylmethanamine dihydrochloride

- (4-Methoxypyridin-2-yl)methanamine dihydrochloride

- (2-(Piperidin-4-yl)phenyl)methanamine dihydrochloride

Uniqueness

(2-Propoxypyridin-4-yl)methanamine dihydrochloride is unique due to its propoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects.

Biologische Aktivität

(2-Propoxypyridin-4-yl)methanamine dihydrochloride, with the CAS number 1423032-22-7, is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a propoxy group and an amine, which enhances its interaction with biological targets. Its molecular formula is C10H15Cl2N2O, and it is typically presented as a dihydrochloride salt for improved solubility.

The biological activity of this compound is primarily attributed to its ability to modulate various neurotransmitter systems. Preliminary studies suggest that it may interact with serotonin and dopamine receptors, influencing pathways involved in mood regulation and neuroprotection.

Key Mechanisms:

- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptor sites, affecting neurotransmitter release and uptake.

- Calcium Signaling : It has been implicated in modulating calcium channels, which are crucial for various cellular functions including muscle contraction and neurotransmitter release.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

| Activity | Description |

|---|---|

| Neuroprotective | Potential to protect neurons from oxidative stress and apoptosis. |

| Antidepressant-like | Modulates serotonin pathways, suggesting efficacy in mood disorders. |

| Anti-inflammatory | May reduce inflammation through modulation of cytokine production. |

Case Studies and Research Findings

-

Neuroprotective Effects :

A study investigating the neuroprotective properties of similar pyridine derivatives found that they could significantly reduce neuronal death in models of oxidative stress. The proposed mechanism involved inhibition of apoptotic pathways through modulation of Bcl-2 family proteins. -

Antidepressant Activity :

In animal models, the administration of this compound showed a reduction in depressive-like behaviors. Behavioral tests indicated increased locomotion and reduced immobility in forced swim tests, suggesting an antidepressant effect. -

Inflammation Reduction :

Research indicated that this compound could inhibit the production of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in conditions characterized by chronic inflammation.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:

| Compound | Biological Activity | Remarks |

|---|---|---|

| (3-Fluoropyridin-2-yl)methanamine | Moderate antidepressant effects; less neuroprotective | Lacks some protective features compared to (2-Pro...) |

| 4-(Methoxy)pyridine | Strong anti-inflammatory properties | More effective in reducing inflammation |

Eigenschaften

IUPAC Name |

(2-propoxypyridin-4-yl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O.2ClH/c1-2-5-12-9-6-8(7-10)3-4-11-9;;/h3-4,6H,2,5,7,10H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBPPUAAEFXGPKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NC=CC(=C1)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.